1-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride
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Overview
Description
1-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiazole ring, a morpholine ring, and a pyrazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride typically involves multiple steps, including the formation of the benzothiazole ring, the pyrazole ring, and the morpholine ring. The process may involve the following steps:
Formation of the Benzothiazole Ring: This can be achieved by reacting 4-methyl-1,3-benzothiazole with appropriate reagents under controlled conditions.
Formation of the Pyrazole Ring: This step involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Formation of the Morpholine Ring: This can be synthesized by reacting diethanolamine with sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide
- N-(4-methyl-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide
- 1-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide sulfate
Uniqueness
1-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2S.ClH/c1-15-5-3-6-17-18(15)22-20(28-17)25(19(26)16-7-8-21-23(16)2)10-4-9-24-11-13-27-14-12-24;/h3,5-8H,4,9-14H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INDOWSQRJZCYNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=CC=NN4C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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